
20(R)-Ginsenoside Rg2
Übersicht
Beschreibung
20®-Ginsenoside Rg2 is a rare ginsenoside found in Panax ginseng, a traditional medicinal herb used in East Asia for over two thousand years. This compound is known for its unique stereochemistry and significant pharmacological properties, including anti-tumor, antioxidant, anti-fatigue, neuroprotective, and osteoclastogenesis inhibitory effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 20(R)-Ginsenosid Rg2 wird typischerweise aus seinem 20(S)-Isomer durch chemische Epimerisierung und mikrobielle Transformation synthetisiert. Die C20-Konfiguration von 20(R)-Ginsenosid Rg2 wird üblicherweise mit Hilfe von 13C-NMR und Röntgenstrukturanalyse bestimmt .
Industrielle Produktionsverfahren: Die industrielle Produktion von 20(R)-Ginsenosid Rg2 beinhaltet die Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Trennung und Detektion. Die Verbindung wird aus verarbeiteten Ginsengpräparaten isoliert, und die vollständigen 1H-NMR- und 13C-NMR-spektroskopischen Daten werden zur schnellen Identifizierung erhalten .
Analyse Chemischer Reaktionen
Glycosylation and Substitution Reactions
Enzymatic glycosylation represents a key pathway for modifying 20(R)-Ginsenoside Rg2. Engineered E. coli expressing UDP-glycosyltransferases (UGTs) catalyze site-specific sugar additions:
-
C20 hydroxyl glycosylation : GT95 selectively transfers glucose to the C20-OH group of 20(R)-protopanaxadiol (PPD) or protopanaxatriol (PPT), forming 20(R)-Compound K (CK) or 20(R)-F1 .
-
C3 hydroxyl glycosylation : Sequential glycosylation by GTK1 and GTC1 at C3-OH produces 20(R)-Rh2 and 20(R)-F2 .
Reaction conditions :
Reaction Type | Enzyme System | Substrate | Product | Yield/Conversion Rate |
---|---|---|---|---|
C20 glycosylation | E. coli + GT95 | 20(R)-PPD/PPT | 20(R)-CK/20(R)-F1 | 83.1% total |
C3 glycosylation | E. coli + GTK1 | 20(R)-PPD | 20(R)-Rh2 | Not quantified |
Hydroxylation at C25 Position
Biocatalytic systems enable C25 hydroxylation , enhancing therapeutic potential:
-
Cordyceps sinensis converts 20(R)-Rg2 into 25-OH derivatives (20(R)-Rf2) via stereospecific hydration .
-
Key conditions : Optimized medium (20 g/L glucose, 5 g/L ammonium sulfate, 1 mM FeCl₃) achieves 83.1% molar conversion .
Transformation pathway :
Ginsenoside Re → 20(R)-Rg2 → 20(R)-Rf2
Thermal Decomposition and Dehydration
Thermal processing induces structural rearrangements:
-
Dehydration : At elevated temperatures, 20(R)-Rg2 undergoes dehydration between C20 and C21/C22, forming ginsenosides Rk1 or Rg5 .
-
Addition reactions : Rk1 and Rg5 further react to yield 20(R)-Rg3 .
Thermal stability :
Process | Temperature | Product | Mechanism |
---|---|---|---|
Dehydration | High heat | Rk1/Rg5 | Loss of H₂O |
Addition reaction | Moderate | 20(R)-Rg3 | Double bond saturation |
Comparative Reactivity of 20(R) vs. 20(S) Isomers
The C20 stereochemistry significantly impacts reactivity and product profiles:
-
Enzymatic specificity : GT95 shows higher activity toward 20(R)-PPD than 20(S)-PPD, producing 46.8% 20(S)-Rf2 vs. 36.3% 20(R)-Rf2 from Re .
-
Thermal stability : 20(R)-Rg2 exhibits greater resistance to dehydration than 20(S)-Rg2, retaining bioactivity under stress .
Pharmacological correlation : The 20(R) configuration enhances neuroprotective and anti-ischemic effects by improving antioxidant capacity and reducing Ca²⁺ overload .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Mechanisms of Action:
Research indicates that 20(R)-Ginsenoside Rg2 exhibits protective effects against neurotoxicity induced by glutamate. It has been shown to reduce the expression of neurotoxic markers such as amyloid β-protein (Aβ1-40) and enhance the expression of protective proteins like heat shock protein 70 (HSP70) in neuronal cells. In animal models of ischemic reperfusion injury, Rg2 improved neuronal survival and function by modulating the activity of NMDA receptors and apoptosis-related proteins (Bcl-2 and Bax) .
Case Studies:
- In a study involving vascular dementia (VD) rats, treatment with Rg2 significantly improved memory performance and neurological responses compared to untreated groups. The mechanism was linked to the regulation of glutamate receptor subunit gene expression .
- Another investigation demonstrated that Rg2 administration enhanced learning and memory capabilities through its anti-apoptotic effects in models of Alzheimer's disease .
Muscle Regeneration
Cellular Mechanisms:
this compound has been identified as a potent enhancer of myoblast proliferation, which is crucial for muscle regeneration. It acts by downregulating the cyclin-dependent kinase inhibitor p27 Kip1 through the activation of Akt signaling pathways .
Research Findings:
In zebrafish and mammalian models, Rg2 treatment led to increased muscle cell viability and accelerated recovery from muscle degeneration. This suggests potential applications in treating muscle-wasting diseases .
Anti-Cancer Properties
Inhibitory Effects on Cancer Cells:
this compound has demonstrated significant anti-cancer activities, particularly against lung cancer cell lines (NCI-H1650). Studies have shown that it induces apoptosis in cancer cells, thereby inhibiting tumor growth .
Mechanistic Insights:
Research has indicated that ginsenosides can modulate various signaling pathways involved in cancer cell proliferation and survival. For instance, Rg2's ability to inhibit specific cancer cell lines highlights its potential as a natural therapeutic agent in oncology .
Cardiovascular Health
Protective Roles:
The compound has been investigated for its cardioprotective effects, particularly in models of myocardial ischemia-reperfusion injury. It enhances cardiac function recovery by modulating oxidative stress and inflammatory responses .
Clinical Implications:
Studies have suggested that ginsenoside Rg2 may improve outcomes in conditions such as pre-eclampsia by promoting fetal survival and placental health without adversely affecting maternal blood pressure .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 20®-Ginsenoside Rg2 involves multiple molecular targets and pathways:
Anti-tumor Effects: Inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Neuroprotection: Modulates neurotransmitter release and protects neurons from oxidative stress.
Osteoclastogenesis Inhibition: Suppresses the differentiation and activity of osteoclasts, thereby preventing bone resorption
Vergleich Mit ähnlichen Verbindungen
20(S)-Ginsenoside Rg2: The stereoisomer of 20®-Ginsenoside Rg2 with different pharmacological properties.
20®-Ginsenoside Rh2: Another rare ginsenoside with potent anti-cancer effects.
20(S)-Ginsenoside Rh2: The stereoisomer of 20®-Ginsenoside Rh2 with distinct biological activities.
Uniqueness: 20®-Ginsenoside Rg2 is unique due to its specific C20 configuration, which imparts distinct pharmacological properties compared to its 20(S)-isomer and other ginsenosides. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic applications .
Biologische Aktivität
20(R)-Ginsenoside Rg2, a bioactive compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities, particularly in the context of neuroprotection, anti-cancer effects, and metabolic regulation. This article synthesizes recent research findings on the pharmacological effects of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for health.
1. Neuroprotective Effects
Recent studies have demonstrated that this compound exhibits strong neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and other forms of neuronal injury.
1.1 Mechanisms of Neuroprotection
- Inhibition of Neurotoxicity : Ginsenoside Rg2 has been shown to significantly reduce glutamate-induced neurotoxicity in PC12 cells. This protective effect is attributed to the compound's ability to inhibit the release of glutamate and modulate calcium ion influx, thereby reducing oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO) levels .
- Regulation of Apoptosis : In studies involving amyloid β-protein (Aβ25-35), Rg2 improved cell viability and reduced lactate dehydrogenase release. The mechanism involves upregulation of B-cell lymphoma-2 (Bcl-2) and downregulation of Bax, which shifts the balance towards cell survival .
- Activation of Signaling Pathways : The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway is crucial for the neuroprotective effects of Rg2. Activation of this pathway enhances neuronal survival and function under stress conditions .
1.2 Case Studies
A notable study involved the administration of Rg2 in a rat model of AD induced by Aβ25-35. The results indicated significant improvements in cognitive function and structural integrity of hippocampal neurons, with enhanced synaptophysin expression and reduced neuronal damage .
2. Anti-Cancer Properties
This compound has also been investigated for its anti-cancer activities, particularly against lung cancer cells.
- Inhibition of Cell Proliferation : Research indicates that Rg2 inhibits the proliferation of NCI-H1650 lung cancer cells. This effect is mediated through various signaling pathways that induce apoptosis and inhibit cell cycle progression .
- Impact on Tumor Microenvironment : Ginsenoside Rg2 may modulate the tumor microenvironment by influencing inflammatory responses and angiogenesis, contributing to its anti-tumor effects .
2.2 Research Findings
In vitro studies have shown that treatment with Rg2 leads to a decrease in cell viability and an increase in apoptotic markers in lung cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .
3. Metabolic Regulation
Beyond its neuroprotective and anti-cancer properties, this compound has been linked to metabolic regulation.
3.1 SIRT1 Activation
Recent findings suggest that metabolites of ginsenosides can activate SIRT1, a protein associated with longevity and metabolic regulation. This activation may contribute to improved metabolic health and resistance to age-related diseases .
4. Comparative Analysis of Ginsenosides
The table below summarizes key biological activities associated with different ginsenosides, including 20(R)-Rg2:
Ginsenoside | Biological Activity | Mechanism |
---|---|---|
20(R)-Rg2 | Neuroprotection, Anti-cancer | PI3K/Akt pathway activation, apoptosis modulation |
20(S)-Rg2 | Metabolic regulation | SIRT1 activation |
Rh1 | Cognitive enhancement | Neuroprotection against oxidative stress |
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCLJAHARWNLA-RPNKVCLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.